4-Chloro-3-nitrobenzaldehyde oxime 4-Chloro-3-nitrobenzaldehyde oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC14459087
InChI: InChI=1S/C7H5ClN2O3/c8-6-2-1-5(4-9-11)3-7(6)10(12)13/h1-4,11H
SMILES:
Molecular Formula: C7H5ClN2O3
Molecular Weight: 200.58 g/mol

4-Chloro-3-nitrobenzaldehyde oxime

CAS No.:

Cat. No.: VC14459087

Molecular Formula: C7H5ClN2O3

Molecular Weight: 200.58 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-nitrobenzaldehyde oxime -

Specification

Molecular Formula C7H5ClN2O3
Molecular Weight 200.58 g/mol
IUPAC Name N-[(4-chloro-3-nitrophenyl)methylidene]hydroxylamine
Standard InChI InChI=1S/C7H5ClN2O3/c8-6-2-1-5(4-9-11)3-7(6)10(12)13/h1-4,11H
Standard InChI Key ONIQTTDQIOTCLD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C=NO)[N+](=O)[O-])Cl

Introduction

Chemical Composition and Structural Characteristics

Molecular Architecture

4-Chloro-3-nitrobenzaldehyde oxime (C₇H₅ClN₂O₃) features a benzaldehyde backbone substituted with chlorine at the para position, a nitro group at the meta position relative to the aldehyde, and an oxime functional group (-NOH) at the carbonyl carbon . The oxime group adopts an anti-configuration (E-isomer), as confirmed by NMR studies of analogous compounds . This arrangement creates a planar structure with conjugated π-electrons, enhancing stability and enabling participation in cycloaddition and condensation reactions.

Crystallographic and Spectroscopic Data

X-ray diffraction data for related oximes reveal intermolecular hydrogen bonding between the oxime hydroxyl and nitro oxygen atoms, contributing to crystalline packing . Infrared spectroscopy of 4-chloro-3-nitrobenzaldehyde oxime shows characteristic peaks at:

  • 3270 cm⁻¹: O-H stretch of the oxime group

  • 1620 cm⁻¹: C=N stretch of the oxime

  • 1520 cm⁻¹ and 1350 cm⁻¹: Asymmetric and symmetric NO₂ stretches

¹H NMR spectra (DMSO-d₆) of structurally similar oximes, such as 4-chlorobenzaldehyde oxime, display aldehyde proton signals at δ 8.16 ppm and oxime hydroxyl protons at δ 11.38 ppm . For the title compound, the aromatic protons are expected to resonate between δ 7.4–8.3 ppm due to electron-withdrawing substituents.

Physicochemical Properties

Thermal and Physical Constants

PropertyValueSource
Molecular Weight200.58 g/mol
Melting Point147–150°C
Boiling Point321.5°C at 760 mmHg
Density1.5 g/cm³
Flash Point148.2°C
LogP (Octanol-Water)2.58

The elevated melting point compared to non-nitro analogs (e.g., benzaldehyde oxime, mp 34°C) arises from dipole-dipole interactions and hydrogen bonding. The density of 1.5 g/cm³ reflects close molecular packing in the solid state.

Solubility and Stability

4-Chloro-3-nitrobenzaldehyde oxime exhibits limited solubility in polar solvents like water (<0.1 g/L at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. The nitro group confers sensitivity to reducing agents, necessitating storage under inert atmospheres to prevent decomposition.

Synthesis and Manufacturing Processes

Conventional Synthesis Route

The compound is synthesized via condensation of 4-chloro-3-nitrobenzaldehyde with hydroxylamine hydrochloride in acidic ethanol:

4-Cl-3-NO2C6H3CHO+NH2OH\cdotpHClEtOH, HCl4-Cl-3-NO2C6H3CH=NOH+H2O\text{4-Cl-3-NO}_2\text{C}_6\text{H}_3\text{CHO} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, HCl}} \text{4-Cl-3-NO}_2\text{C}_6\text{H}_3\text{CH=NOH} + \text{H}_2\text{O}

Key parameters:

  • Molar ratio: 1:1.2 (aldehyde to hydroxylamine)

  • Temperature: Reflux at 78°C for 4–6 hours

  • Yield: 85–90% after recrystallization from ethanol

Applications in Industrial and Research Contexts

Pharmaceutical Intermediates

The oxime moiety serves as a masked carbonyl group, enabling controlled release in prodrug designs. For example, oximes of nitroaromatics are investigated as antitrypanosomal agents due to nitro group bioreduction into cytotoxic radicals.

Coordination Chemistry

Transition metal complexes incorporating 4-chloro-3-nitrobenzaldehyde oxime exhibit luminescent properties. The nitro group acts as a π-acceptor, stabilizing low-spin Fe(II) and Co(III) complexes with applications in OLED materials.

Polymer Science

Copolymerization with styrene derivatives yields thermally stable resins (Tg > 200°C), attributed to hydrogen bonding between oxime groups and nitro dipole interactions.

Comparative Structural and Functional Analysis with Analogues

CompoundSubstituentsMelting Point (°C)Key Reactivity
4-Nitrobenzaldehyde oxime-NO₂ (para)162–164Faster nucleophilic substitution
2-Chlorobenzaldehyde oxime-Cl (ortho)89–91Steric hindrance reduces coupling yields
Benzaldehyde oxime-H34–36Baseline for electronic effects

The meta-nitro/para-chloro substitution in 4-chloro-3-nitrobenzaldehyde oxime uniquely balances electronic withdrawal (activating for electrophilic substitution at certain positions) and steric accessibility .

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